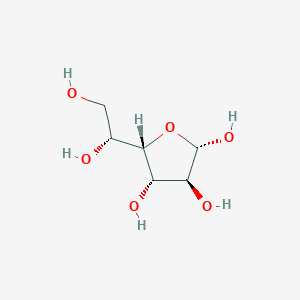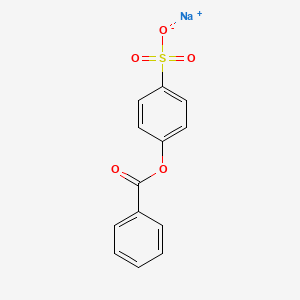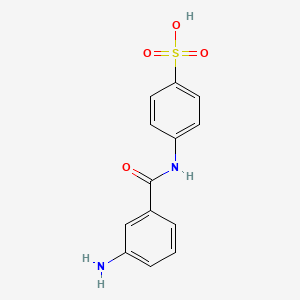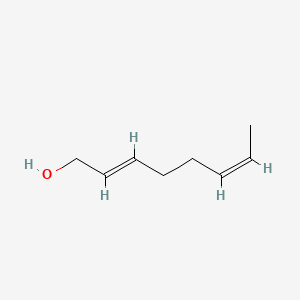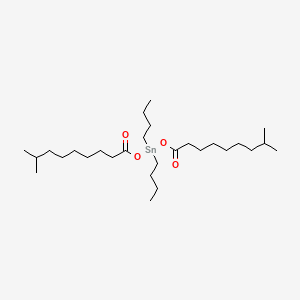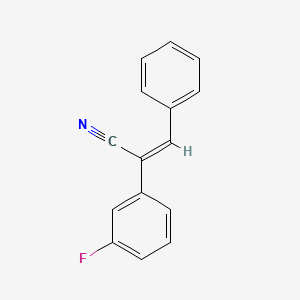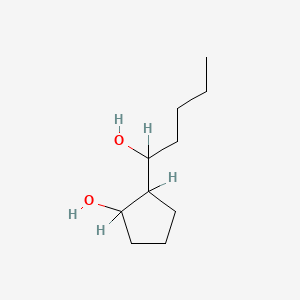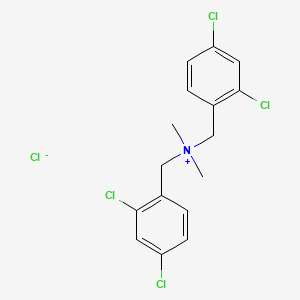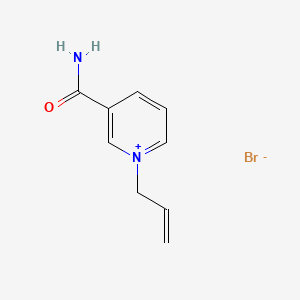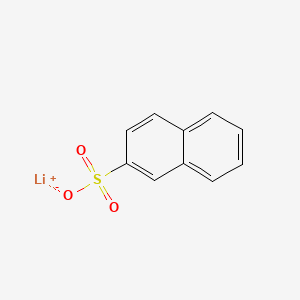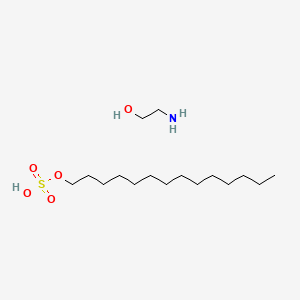
4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline is an organic compound that belongs to the class of aniline derivatives Aniline derivatives are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of aniline derivatives using suitable alkylating agents under acidic conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting nitro groups to amino groups.
Substitution: The compound can undergo electrophilic substitution reactions, where the amino group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-((4-Aminophenyl)methyl)-2-isopropyl-6-propylaniline stands out due to its specific substitution pattern on the aniline ring, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and materials .
Propiedades
Número CAS |
93859-37-1 |
|---|---|
Fórmula molecular |
C19H26N2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)methyl]-2-propan-2-yl-6-propylaniline |
InChI |
InChI=1S/C19H26N2/c1-4-5-16-11-15(12-18(13(2)3)19(16)21)10-14-6-8-17(20)9-7-14/h6-9,11-13H,4-5,10,20-21H2,1-3H3 |
Clave InChI |
IAZGYMXXLFYKOE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=CC(=C1)CC2=CC=C(C=C2)N)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


